ERα Degradation Activity: PEG3 (Protac Linker 5) vs. PEG2 and PEG4 Linkers
In a comparative study of decoy-based PROTACs, the conjugate built with a PEG3 linker (prototype analog of Protac linker 5) showed the highest ERα degradation activity compared to directly analogous conjugates built with PEG2 and PEG4 linkers, despite all conjugates maintaining similar target binding affinity [1]. The evidence tag is based on class-level inference, as the data comes from full PROTAC conjugates (LCL-ER(dec)-P2, -P3, -P4) rather than isolated linker building blocks, but directly demonstrates the functional superiority of the PEG3 chain length over its immediate neighbors in a quantitative degradation assay. This prioritizes PEG3-containing building blocks like Protac linker 5 for systems where the 3-unit PEG chain has been empirically validated.
| Evidence Dimension | ERα degradation activity (Western blot densitometry) |
|---|---|
| Target Compound Data | LCL-ER(dec)-P3 (PEG3 linker): Highest degradation activity among tested linkers |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2 linker) and LCL-ER(dec)-P4 (PEG4 linker): Both demonstrated lower degradation activity |
| Quantified Difference | PEG3 > PEG4 > PEG2 in degradation activity, while all conjugates maintained similar IC50 values of 30–50 nM for ERα binding |
| Conditions | Endogenous ERα degradation in MCF-7 breast cancer cells assessed by Western blotting |
Why This Matters
This head-to-head functional comparison within a consistent PROTAC scaffold proves that a three-unit PEG chain can provide an optimal spatial presentation for ternary complex formation, making Protac linker 5 a higher-probability starting point for linker SAR campaigns than PEG2 or PEG4 equivalents.
- [1] MEDCHEM NEWS, Vol. 33 No. 2, pp. 24-52 (2023). 'LCL-ER(dec) demonstrated the highest degradation activity (Figure 3A)... LCL-ER(dec)-P2 and LCL-ER(dec)-P4 showed IC50 of 30–50 nM for ERα binding, with no significant difference in binding affinity; however, in ERα degradation assays, the PEG3 linker form LCL-ER(dec) exhibited the highest activity (Figure 3B).' View Source
